(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine
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Overview
Description
®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a pyrrolidin-2-yl group attached at the 4th position and a fluorine atom at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and pyrrolidine.
Formation of Intermediate: The 3-fluoropyridine undergoes a nucleophilic substitution reaction with pyrrolidine to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the ®-enantiomer of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to its target molecules, while the pyrrolidin-2-yl group contributes to its overall stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(pyrrolidin-2-yl)pyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
(S)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
®-3-Fluoro-4-(pyrrolidin-2-yl)quinoline: A quinoline derivative with similar structural features but different chemical properties.
Uniqueness
®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of the fluorine atom, which enhances its chemical reactivity and binding affinity to target molecules. The ®-configuration also contributes to its specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-[(2R)-pyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZOXRTXOACOX-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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